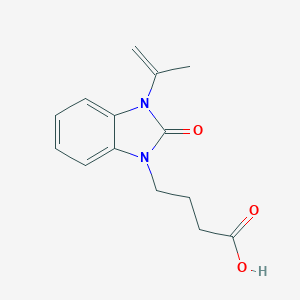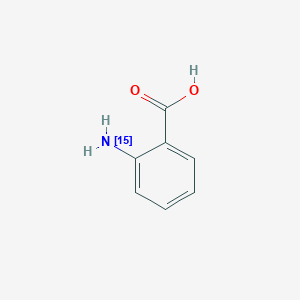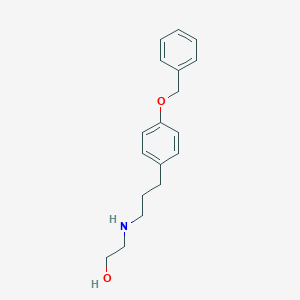
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((3-(p-(phenoxyMethyl)phenyl)propyl)amino)-, commonly known as L-161,240, is a synthetic compound that belongs to the class of selective alpha-1 adrenoceptor antagonists. This compound has been extensively studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure.
Mécanisme D'action
L-161,240 works by selectively blocking alpha-1 adrenoceptors, which are located on the smooth muscle cells of blood vessels and the heart. By blocking these receptors, L-161,240 reduces the constriction of blood vessels and decreases the heart rate, leading to a reduction in blood pressure. It also improves cardiac function by reducing the workload on the heart.
Effets Biochimiques Et Physiologiques
L-161,240 has been shown to have a number of biochemical and physiological effects. It reduces blood pressure by decreasing the constriction of blood vessels and decreasing the heart rate. It also improves cardiac function by reducing the workload on the heart. In addition, L-161,240 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-161,240 in lab experiments is that it is a selective alpha-1 adrenoceptor antagonist, which means that it specifically targets these receptors without affecting other receptors in the body. This makes it a useful tool for studying the role of alpha-1 adrenoceptors in cardiovascular diseases. However, one limitation of using L-161,240 is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
Orientations Futures
There are a number of future directions for research on L-161,240. One area of research is the development of new compounds that are more selective and potent than L-161,240. Another area of research is the investigation of the anti-inflammatory effects of L-161,240 and its potential applications in the treatment of other diseases, such as arthritis and asthma. Finally, further studies are needed to fully understand the mechanism of action of L-161,240 and its potential applications in the treatment of cardiovascular diseases.
Méthodes De Synthèse
L-161,240 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3-(p-phenoxyMethyl)benzaldehyde with 3-bromopropylamine to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-bromopropylamine. This intermediate is then reacted with sodium cyanoborohydride to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-aminopropylamine. Finally, this compound is reacted with 2-chloroethyl ethyl ether to obtain L-161,240.
Applications De Recherche Scientifique
L-161,240 has been extensively studied for its potential applications in the treatment of cardiovascular diseases. It has been shown to selectively block alpha-1 adrenoceptors, which are involved in the regulation of blood pressure and heart rate. Studies have shown that L-161,240 can reduce blood pressure in hypertensive patients without causing significant side effects. It has also been shown to improve cardiac function in patients with congestive heart failure.
Propriétés
Numéro CAS |
101247-77-2 |
|---|---|
Nom du produit |
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- |
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-14-13-19-12-4-7-16-8-10-18(11-9-16)21-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,19-20H,4,7,12-15H2 |
Clé InChI |
MQCQTZCWPYIRJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Autres numéros CAS |
101247-77-2 |
Synonymes |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



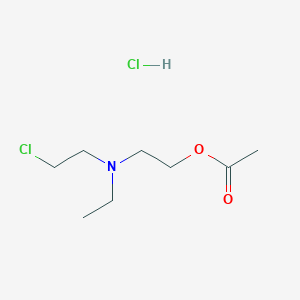
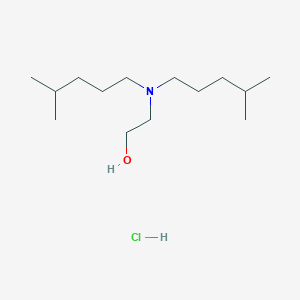
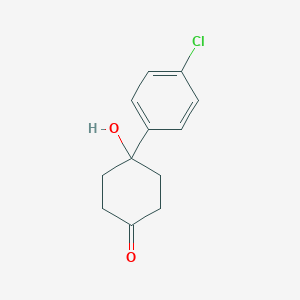
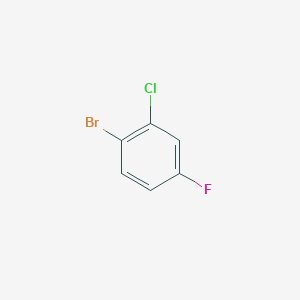
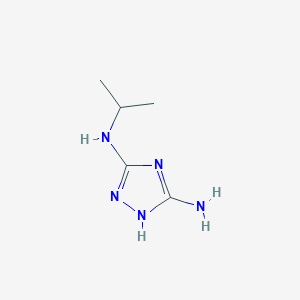
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
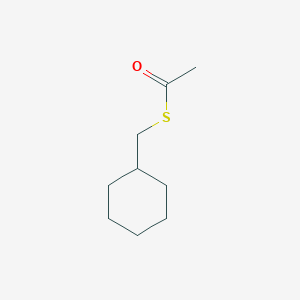
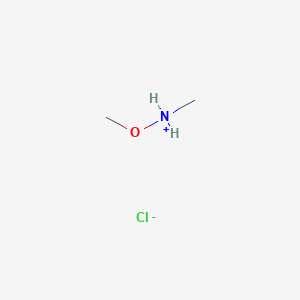
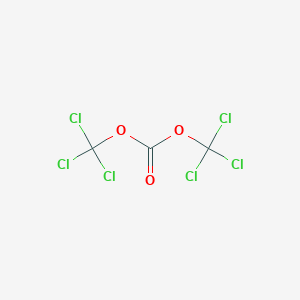
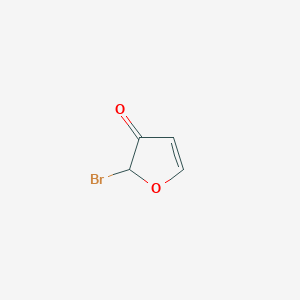
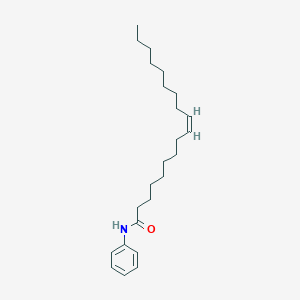
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
